N-(4-methylphenyl)oxan-4-amine
Overview
Description
N-(4-methylphenyl)oxan-4-amine is an organic compound characterized by the presence of an oxane ring and a 4-methylphenyl group attached to an amine
Scientific Research Applications
N-(4-methylphenyl)oxan-4-amine has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic or mechanical properties.
Biological Studies: It may be employed in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)oxan-4-amine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 4-methylphenyl halide.
Introduction of the Amine Group: The amine group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the reduction steps.
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives with different degrees of saturation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-methylphenyl)oxan-4-one, while substitution reactions can produce a variety of substituted oxane derivatives.
Mechanism of Action
The mechanism by which N-(4-methylphenyl)oxan-4-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxane ring and amine group can form hydrogen bonds and other interactions with active sites, influencing biological activity. Pathways involved may include neurotransmitter modulation and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)oxan-4-amine: Similar structure but with a fluorine atom instead of a methyl group.
N-(4-chlorophenyl)oxan-4-amine: Contains a chlorine atom in place of the methyl group.
N-(4-methoxyphenyl)oxan-4-amine: Features a methoxy group instead of a methyl group.
Uniqueness
N-(4-methylphenyl)oxan-4-amine is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-methylphenyl)oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)13-12-6-8-14-9-7-12/h2-5,12-13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFHFTHMAOWWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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